molecular formula C17H22N4O3 B2558877 N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 887465-20-5

N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No. B2558877
CAS RN: 887465-20-5
M. Wt: 330.388
InChI Key: ZRHZFAWDTSZOGL-UHFFFAOYSA-N
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Description

N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide, also known as OPDA, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cannabinoid Receptor Antagonists

N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide derivatives have been studied for their potential as cannabinoid receptor antagonists. These compounds are of interest due to their ability to interact with the cannabinoid receptor binding sites, offering a pathway for the development of treatments that could antagonize the effects of cannabinoids and cannabimimetic agents. This application is critical in the context of addressing the harmful side effects associated with cannabinoid use (Lan et al., 1999).

PET Imaging of Microglia

Compounds structurally related to this compound have been developed as PET radiotracers specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. These compounds, such as [11C]CPPC, enable noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

TRPV1 Antagonists for Neuropathic Pain

Research into this compound derivatives has also extended to their use as TRPV1 antagonists, with compounds like ASP8370 showing promise in the treatment of neuropathic pain. These studies highlight the structural mechanisms underlying the transition between TRPV1 antagonism and agonism, offering insights into the development of novel pain therapeutics (Oka et al., 2018).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Another area of investigation involves the role of orexin-1 receptor mechanisms in compulsive food consumption, with compounds like GSK1059865 showing efficacy in reducing binge eating in animal models. This research suggests that selective antagonism at the orexin-1 receptor could represent a novel pharmacological approach for treating binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).

Corrosion Inhibition

In a departure from pharmacological applications, some derivatives of this compound have been explored for their potential as corrosion inhibitors for metals, demonstrating the versatility of these compounds in scientific research beyond the biomedical field (Rajendraprasad et al., 2020).

properties

IUPAC Name

1-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c18-16(23)12-6-8-20(9-7-12)17(24)19-13-10-15(22)21(11-13)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZFAWDTSZOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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